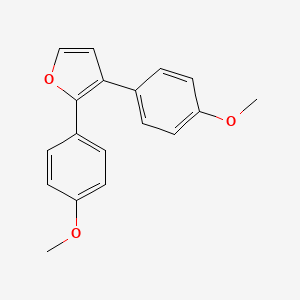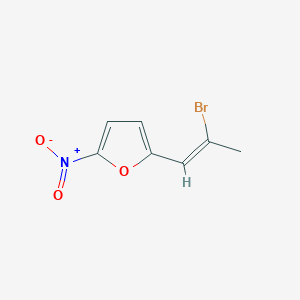
Dihydroxymaleic anhydride bis(chloroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxymaleic anhydride bis(chloroacetate) is a complex organic compound that combines the structural features of maleic anhydride and chloroacetic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxymaleic anhydride bis(chloroacetate) typically involves the reaction of maleic anhydride with chloroacetic acid derivatives. One common method includes the dehydration of chloroacetic acid with phosphorus pentoxide (P2O5) or the reaction of chloroacetic acid with acetic anhydride to form bis(chloroacetic)anhydride . This intermediate can then react with maleic anhydride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of dihydroxymaleic anhydride bis(chloroacetate) may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as vanadium pentoxide and molybdenum trioxide can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Dihydroxymaleic anhydride bis(chloroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The chloroacetate groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
Dihydroxymaleic anhydride bis(chloroacetate) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dihydroxymaleic anhydride bis(chloroacetate) involves its ability to interact with various molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or polymer formation.
Comparison with Similar Compounds
Similar Compounds
Maleic anhydride: A simpler anhydride with similar reactivity but lacking the chloroacetate groups.
Chloroacetic acid: A precursor to the chloroacetate groups in the compound.
Succinic anhydride: Another anhydride with similar structural features but different reactivity.
Uniqueness
This dual functionality allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
CAS No. |
132-80-9 |
|---|---|
Molecular Formula |
C8H4Cl2O7 |
Molecular Weight |
283.02 g/mol |
IUPAC Name |
[4-(2-chloroacetyl)oxy-2,5-dioxofuran-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C8H4Cl2O7/c9-1-3(11)15-5-6(16-4(12)2-10)8(14)17-7(5)13/h1-2H2 |
InChI Key |
AEOJCHZMBGOYCY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OC1=C(C(=O)OC1=O)OC(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


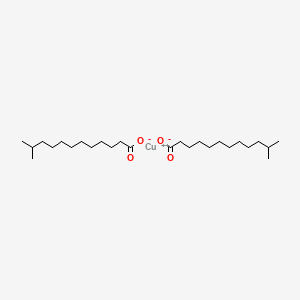



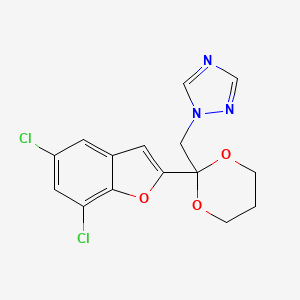


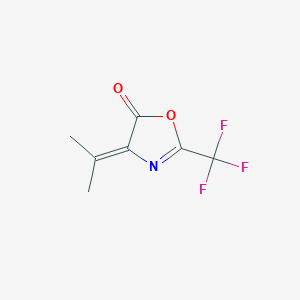

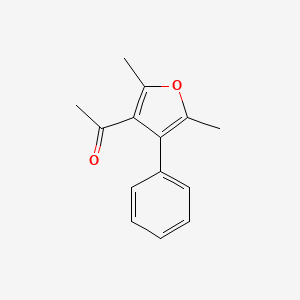
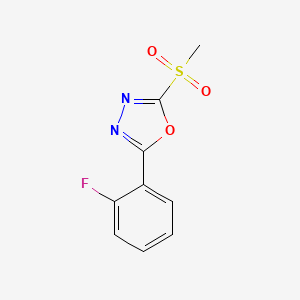
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
